



# Application Note: Transwell Invasion Assay Protocol using Broussonin B

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. A critical step in metastasis is the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Transwell invasion assay to evaluate the inhibitory effects of **Broussonin B**, a natural diphenylpropane derivative, on cancer cell invasion. **Broussonin B** has been shown to inhibit the invasion of non-small cell lung cancer and ovarian cancer cells by targeting key signaling pathways involved in cell migration and invasion.[1][2][3]

## **Principle of the Assay**

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[4] The membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which serves as an artificial extracellular matrix. Cancer cells are seeded in the upper chamber in a serum-free medium, while a chemoattractant, such as fetal bovine serum (FBS), is placed in the lower chamber.[1] Invasive cells degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant. By treating the cells with **Broussonin B**, its effect on inhibiting this invasive process can be quantified by staining and counting the cells that have migrated to the lower surface of the membrane.



### **Data Presentation**

The quantitative data obtained from a Transwell invasion assay with **Broussonin B** can be summarized in the following table. This allows for a clear and easy comparison of the dose-dependent inhibitory effect of the compound.

Treatment Group	Broussonin B Concentration (μΜ)	Number of Invading Cells (Mean ± SD)	% Inhibition of Invasion
Vehicle Control (DMSO)	0	500 ± 25	0%
Broussonin B	1	350 ± 20	30%
Broussonin B	5	150 ± 15	70%
Broussonin B	10	50 ± 10	90%

# **Experimental Protocols Materials and Reagents**

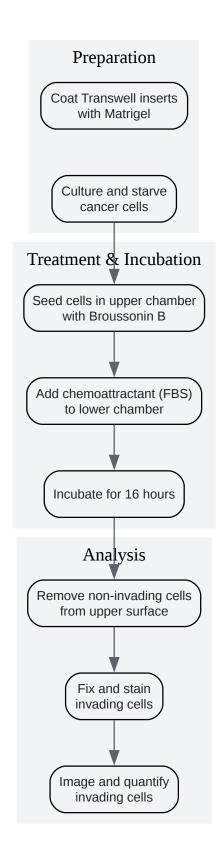
- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Cancer cell line of interest (e.g., non-small cell lung cancer or ovarian cancer cell lines)
- Broussonin B (dissolved in DMSO)
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- Calcein AM



- Methanol
- Crystal Violet staining solution
- Cotton swabs
- Inverted microscope with a camera

## **Experimental Workflow**





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Caption: Experimental workflow for the Transwell invasion assay with **Broussonin B**.



## **Step-by-Step Protocol**

- Coating of Transwell Inserts:
  - Thaw Matrigel on ice overnight in a 4°C refrigerator.
  - Dilute the Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/ml.
  - Add 100 μl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
  - Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation:
  - Culture the cancer cells to approximately 80% confluency.
  - Harvest the cells using trypsin-EDTA and wash with PBS.
  - Resuspend the cells in a serum-free medium and perform a cell count.
  - Starve the cells in a serum-free medium for 2-4 hours in a suspension tube at 37°C.
- Cell Seeding and Treatment:
  - $\circ$  After the Matrigel has solidified, rehydrate it by adding 100  $\mu$ l of serum-free medium to the upper chamber for 30 minutes at 37°C.
  - Carefully remove the rehydration medium.
  - Resuspend the starved cells in a serum-free medium containing different concentrations of Broussonin B (e.g., 1, 5, 10 μM) or vehicle control (DMSO).[1]
  - Seed 5 x 10<sup>4</sup> cells in 200 μl of the Broussonin B-containing medium into the upper chamber of the Transwell inserts.
  - In the lower chamber, add 600 μl of cell culture medium containing 10% FBS as a chemoattractant.[1]



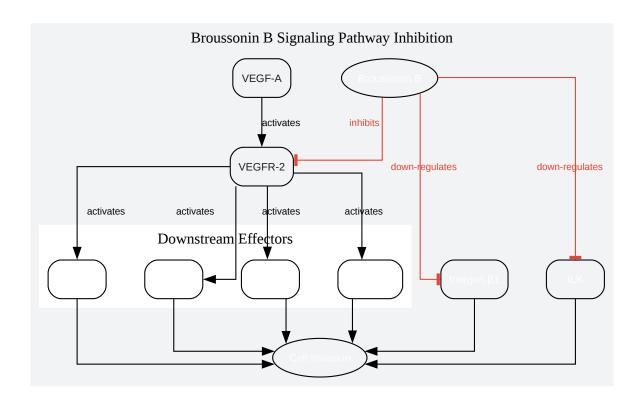
#### Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16 hours.[1][5] The incubation time may need to be optimized depending on the cell type.
- Staining and Quantification:
  - After incubation, carefully remove the medium from the upper chamber.
  - Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
  - Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
  - Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
  - Gently wash the inserts with PBS to remove excess stain.
  - Allow the inserts to air dry.
- Imaging and Data Analysis:
  - Use an inverted microscope to capture images of the stained, invading cells on the lower surface of the membrane.
  - Count the number of invading cells in at least five random fields of view for each insert.
  - Calculate the average number of invading cells per field for each treatment group.
  - The percentage of invasion inhibition can be calculated using the following formula: %
     Inhibition = [1 (Number of invading cells in the Broussonin B treated group / Number of invading cells in the control group)] x 100

## Signaling Pathway of Broussonin B in Cancer Cell Invasion



Broussonin B has been shown to inhibit cancer cell invasion by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][2][3] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream cascade that promotes cell proliferation, migration, and invasion. Broussonin B treatment leads to the inactivation of this pathway. Furthermore, Broussonin B down-regulates the expression of integrin β1 and integrin-linked kinase (ILK), which are crucial for cell-matrix adhesion and migration.[1][2][3]



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Caption: **Broussonin B** inhibits cancer cell invasion via the VEGFR-2 and Integrin  $\beta$ 1 pathways.

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